9-(4-Chlorophenyl)acridine
Overview
Description
9-(4-Chlorophenyl)acridine is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Chlorophenyl)acridine typically involves the reaction of 4-chlorobenzaldehyde with diphenylamine in the presence of a catalyst. One common method is the Ullmann reaction, which involves heating the reactants in the presence of a copper catalyst . Another method is the Bernthsen acridine synthesis, which involves the condensation of diphenylamine with a carboxylic acid derivative under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 9-(4-Chlorophenyl)acridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Tetrahydroacridine derivatives.
Substitution: Nitro and halogenated acridine derivatives.
Scientific Research Applications
9-(4-Chlorophenyl)acridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(4-Chlorophenyl)acridine primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the function of enzymes like topoisomerase and telomerase . This intercalation can lead to the inhibition of DNA replication and transcription, making it effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
9-Aminoacridine: Known for its antibacterial properties and DNA intercalation ability.
Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Triazoloacridone: Exhibits potent anticancer activity and is under clinical investigation.
Uniqueness of 9-(4-Chlorophenyl)acridine: this compound is unique due to the presence of the 4-chlorophenyl group, which enhances its lipophilicity and potentially its ability to cross cell membranes. This structural feature may contribute to its higher efficacy in certain biological applications compared to other acridine derivatives .
Properties
IUPAC Name |
9-(4-chlorophenyl)acridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN/c20-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRCSQXNWRZMAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549358 | |
Record name | 9-(4-Chlorophenyl)acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20953-66-6 | |
Record name | 9-(4-Chlorophenyl)acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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